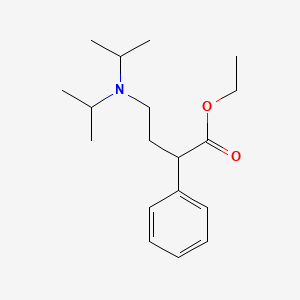![molecular formula C15H10N2O3 B3116181 2-[(3-Cyanophenyl)carbamoyl]benzoic acid CAS No. 214494-73-2](/img/structure/B3116181.png)
2-[(3-Cyanophenyl)carbamoyl]benzoic acid
描述
2-[(3-Cyanophenyl)carbamoyl]benzoic acid, also known as 2-Cyanobenzoylurea, is a chemical compound that has been used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of various drugs, such as those used for the treatment of cancer, Alzheimer's disease, and other illnesses. It is also used in the synthesis of other compounds, such as dyes, plastics, and pesticides.
科学研究应用
2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as those used for the treatment of cancer, Alzheimer's disease, and other illnesses. It has also been used in the synthesis of dyes, plastics, and pesticides. In addition, it has been used in the synthesis of fluorescent dyes, as well as in the development of new drugs and drug delivery systems.
作用机制
2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea is an intermediate in the synthesis of various drugs, and its mechanism of action is related to its ability to form strong covalent bonds with other molecules. It is able to form strong covalent bonds with other molecules due to its electron-rich nature. This allows it to form strong bonds with other molecules, which can then be used to synthesize various drugs.
Biochemical and Physiological Effects
2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, and it has also been found to have anti-inflammatory and anti-fungal properties. In addition, it has been found to have a variety of antioxidant effects, which can help to protect cells from damage caused by free radicals.
实验室实验的优点和局限性
The use of 2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea in laboratory experiments has a number of advantages. It is relatively easy to synthesize and can be isolated in high yields. In addition, it has a variety of biochemical and physiological effects, which makes it useful for a variety of scientific research applications. However, there are also some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be easily broken down by heat or light. In addition, it is a relatively toxic compound, and it should be handled with care.
未来方向
There are a number of potential future directions for the use of 2-[(3-Cyanophenyl)carbamoyl]benzoic acidylurea. One potential direction is the development of new drugs and drug delivery systems using this compound. Another potential direction is the use of this compound in the synthesis of fluorescent dyes, which can be used for a variety of scientific applications. In addition, this compound could be used in the synthesis of plastics and pesticides, as well as in the development of new catalysts for organic reactions. Finally, this compound could be used to study the biochemical and physiological effects of various drugs, as well as to develop new methods of drug delivery.
属性
IUPAC Name |
2-[(3-cyanophenyl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c16-9-10-4-3-5-11(8-10)17-14(18)12-6-1-2-7-13(12)15(19)20/h1-8H,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUDIOZTVSGIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Cyanophenyl)carbamoyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



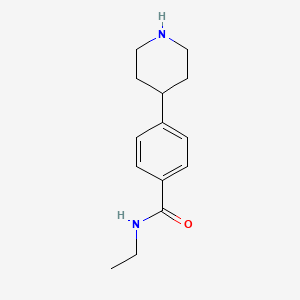

![1,3-Propanediol, 2,2'-[oxybis(methylene)]bis[2-[[[(4-methylphenyl)sulfonyl]oxy]methyl]-, tetrakis(4-methylbenzenesulfonate) (9CI)](/img/structure/B3116125.png)
![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3116127.png)
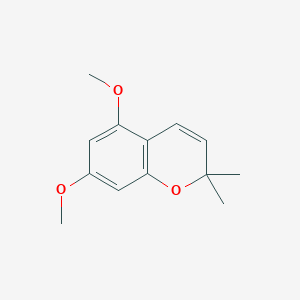

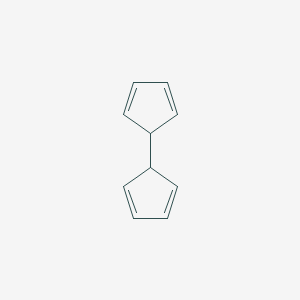
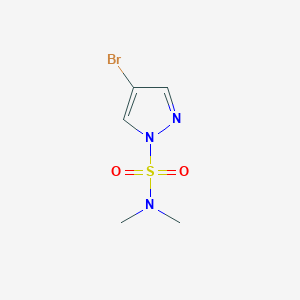
![2-Hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B3116159.png)
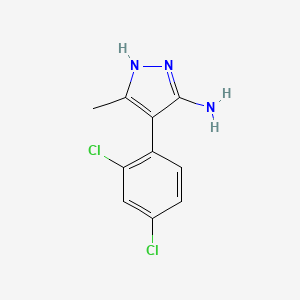

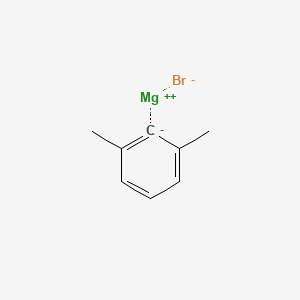
![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)
